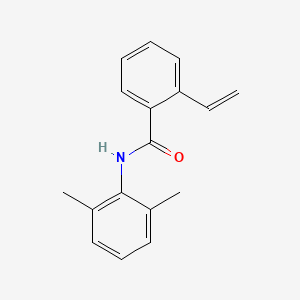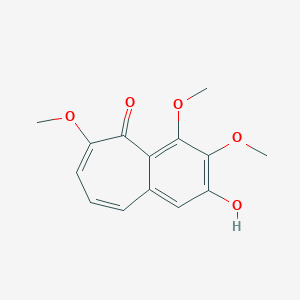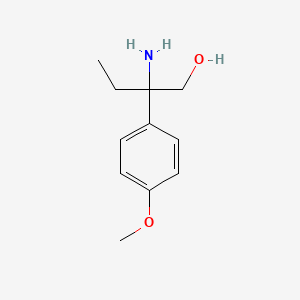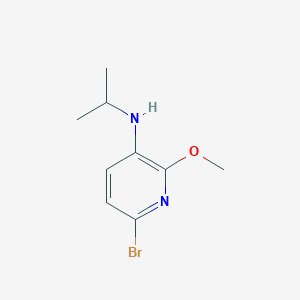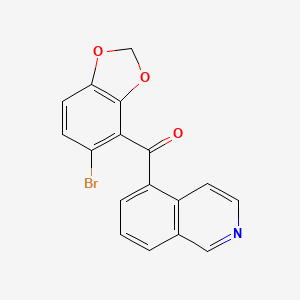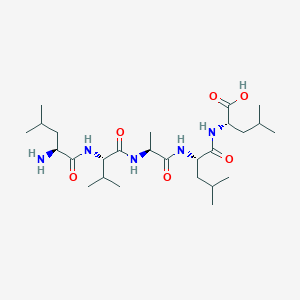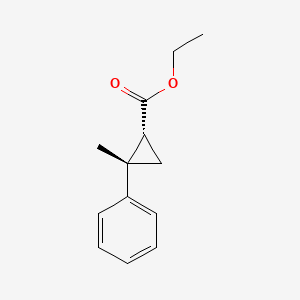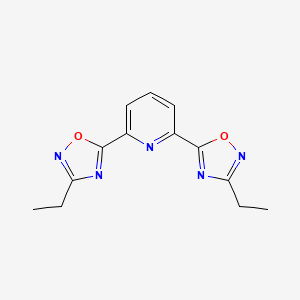
2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two 1,2,4-oxadiazole rings at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the oxadiazole rings.
Applications De Recherche Scientifique
2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The exact molecular pathways involved would depend on the specific target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.
Pyridine Derivatives: Compounds with pyridine rings substituted at various positions can have similar reactivity and applications.
Uniqueness
2,6-Bis(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the presence of two oxadiazole rings at specific positions on the pyridine ring. This unique substitution pattern can impart distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
593279-48-2 |
|---|---|
Formule moléculaire |
C13H13N5O2 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
3-ethyl-5-[6-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H13N5O2/c1-3-10-15-12(19-17-10)8-6-5-7-9(14-8)13-16-11(4-2)18-20-13/h5-7H,3-4H2,1-2H3 |
Clé InChI |
AGVVQFMVENFFBE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=N1)C2=NC(=CC=C2)C3=NC(=NO3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


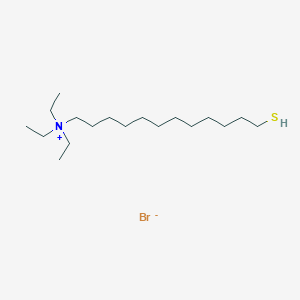

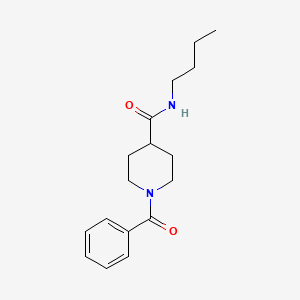
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
